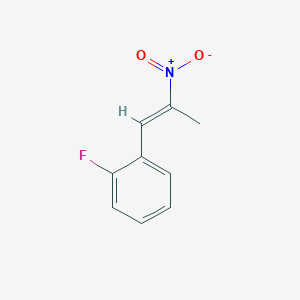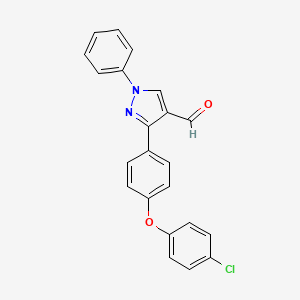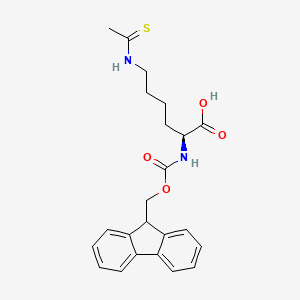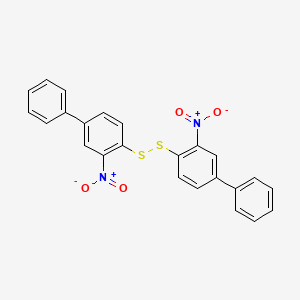
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- typically involves the reaction of L-proline with 4-fluorobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the proline attacks the electrophilic carbon of the benzyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and diabetes.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The ketone functionality allows for the formation of hydrogen bonds and other non-covalent interactions, further stabilizing the compound-target complex.
相似化合物的比较
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- can be compared with other similar compounds, such as:
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
L-Proline, 1-((4-methylphenyl)methyl)-5-oxo-: Contains a methyl group instead of fluorine, resulting in different steric and electronic effects.
L-Proline, 1-((4-nitrophenyl)methyl)-5-oxo-: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
59749-21-2 |
|---|---|
分子式 |
C12H12FNO3 |
分子量 |
237.23 g/mol |
IUPAC 名称 |
(2S)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |
InChI 键 |
HVGUBDIPIWRNTI-JTQLQIEISA-N |
手性 SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)F |
规范 SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)
![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)




![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)

![(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048298.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)
